4-(Ethylthio)aniline hydrochloride
Description
4-(Ethylthio)aniline hydrochloride (CAS: 90090-62-3) is an aromatic amine derivative with the molecular formula C₈H₁₂ClNS and a molecular weight of 189.71 g/mol . The compound features a para-substituted ethylthio (-S-CH₂CH₃) group on the aniline ring, which is protonated as a hydrochloride salt. This structural motif confers unique physicochemical properties, including moderate solubility in polar solvents and reactivity in nucleophilic substitution or coupling reactions. It is widely used as a precursor in pharmaceutical synthesis and organometallic chemistry due to its ability to form stable coordination complexes .
Properties
IUPAC Name |
4-ethylsulfanylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPKBUGIPMOZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596772 | |
| Record name | 4-(Ethylsulfanyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90090-62-3 | |
| Record name | NSC519371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Ethylsulfanyl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Ethylthio)aniline hydrochloride (CAS No. 90090-62-3) is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₂ClN₃S
- Molecular Weight : 201.71 g/mol
- Chemical Structure :
This compound contains an ethylthio group attached to an aniline moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound includes various pharmacological effects, particularly in the fields of anticancer and antimicrobial research.
Antiproliferative Activity
Research indicates that compounds structurally related to 4-(Ethylthio)aniline exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth effectively. The following table summarizes some findings on related compounds:
| Compound | Cell Line Tested | GI50 (µM) | Notes |
|---|---|---|---|
| 4-(Ethylthio)aniline | TC32 | 0.92 | Moderate inhibition |
| 4-Methyl derivative | TC32 | 0.34 | Enhanced potency |
| 4-Isopropyl derivative | TC32 | >10 | No significant inhibition |
The GI50 values represent the concentration required to inhibit cell growth by 50%, indicating the relative potency of these compounds.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aniline ring and the ethylthio group can significantly influence its potency and selectivity.
- Substituent Effects :
- Electron-donating groups at the para position enhance activity.
- Electron-withdrawing groups tend to reduce efficacy.
- Chain Length Variations :
- Alterations in the alkyl chain length of the thioether group can affect lipophilicity and, consequently, bioavailability.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 4-(Ethylthio)aniline showed varying degrees of cytotoxicity against human cancer cell lines, with a notable increase in activity observed when electron-withdrawing groups were introduced at specific positions on the aromatic ring .
- Antimicrobial Efficacy :
- Toxicological Studies :
Scientific Research Applications
4-(Ethylthio)aniline hydrochloride is a compound with significant applications in various scientific research fields, particularly in pharmaceuticals, organic synthesis, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound, with the molecular formula C₈H₁₂ClNS, is characterized by the presence of an ethylthio group attached to an aniline structure. This compound exhibits properties typical of aromatic amines, such as nucleophilicity and the ability to participate in electrophilic aromatic substitution reactions.
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be used in the preparation of:
- Antimicrobial agents : The compound's structure allows for modifications that lead to the development of new antibiotics.
- Antidepressants and anxiolytics : Variations of 4-(ethylthio)aniline derivatives have been explored for their potential therapeutic effects on mood disorders.
Case Study : Research has indicated that derivatives of 4-(ethylthio)aniline exhibit promising activity against certain bacterial strains, suggesting its utility in developing new antimicrobial therapies .
Organic Synthesis
In organic chemistry, this compound is utilized in various synthetic pathways:
- Electrophilic Aromatic Substitution : The ethylthio group enhances the nucleophilicity of the aniline nitrogen, facilitating reactions with electrophiles.
- Synthesis of Dyes : The compound can be employed as a precursor for synthesizing azo dyes, which are widely used in textiles and printing.
Data Table: Synthetic Pathways Using this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Electrophilic Aromatic Substitution | Various pharmaceuticals | |
| Azo Coupling | Azo dyes |
Material Science
This compound is also explored for its applications in material science:
- Conductive Polymers : The compound can be polymerized to form conductive materials useful in electronic applications.
- Corrosion Inhibitors : Its derivatives have shown potential as inhibitors in metal corrosion processes.
Case Study : Studies have demonstrated that polymers derived from 4-(ethylthio)aniline exhibit enhanced electrical conductivity compared to traditional polymers, making them suitable for applications in organic electronics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Alkylthio vs. Alkoxy Groups
4-Ethoxyanilinium Chloride
- Molecular Formula: C₈H₁₀ClNO
- Molecular Weight : 187.63 g/mol
- Key Differences: The ethoxy (-O-CH₂CH₃) group is more electronegative than the ethylthio group, leading to stronger hydrogen-bonding interactions (N–H···Cl vs. weaker S···H interactions). Crystallography studies reveal π-π stacking (centroid distance: 4.873 Å) and N–H···Cl hydrogen bonds (3.104–3.114 Å) in 4-ethoxyanilinium chloride, whereas 4-(ethylthio)aniline hydrochloride likely exhibits weaker intermolecular forces due to sulfur’s lower electronegativity .
3-Chloro-4-Ethoxyaniline Hydrochloride (Compound 6b)
- Molecular Formula: C₈H₁₁Cl₂NO
- Molecular Weight : 224.09 g/mol
- Key Differences: The presence of a chloro substituent at the 3-position increases molecular polarity and acidity (pKa ~2–3) compared to this compound (pKa ~4–5). The ethoxy group enhances solubility in ether/acetonitrile mixtures, whereas the ethylthio group improves solubility in nonpolar solvents .
Chain Length Variation: Ethylthio vs. Propylthio/Butylthio
4-(Propylthio)aniline Hydrochloride
4-(Butylthio)aniline Hydrochloride
Positional Isomerism: Para vs. Ortho Substituents
2-(Ethylthio)benzenamine Hydrochloride
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
